REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N:10]2[CH2:14][CH2:13][O:12]C2=O)=[CH:5][C:4]=1[N:16]1[CH2:20][CH2:19][O:18]C1=O.[OH-].[K+].Cl>O>[OH:18][CH2:19][CH2:20][NH:16][C:4]1[CH:5]=[C:6]([NH:10][CH2:14][CH2:13][OH:12])[CH:7]=[C:8]([CH3:9])[C:3]=1[O:2][CH3:1] |f:1.2|
|
Name
|
3,3′-(4-methoxy-5-methyl-1,3-phenylene)bis-(1,3-oxazolidin-2-one)
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1C)N1C(OCC1)=O)N1C(OCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined ethyl acetate phases were evaporated on a Rotavapor
|
Type
|
DISTILLATION
|
Details
|
distilled in a Kugelrohr (250–290° C., 0.08 mbar)
|
Name
|
|
Type
|
|
Smiles
|
OCCNC1=C(C(=CC(=C1)NCCO)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |